(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and a vinyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction, where a benzothiazole derivative is reacted with a suitable aldehyde in the presence of a base . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-2-phenylvinyl cyanide
- 1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichlorophenyl}vinyl cyanide
- 1-(1,3-Benzothiazol-2-yl)-2-{4-chlorophenyl}vinyl cyanide
Uniqueness
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and chlorobenzyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C23H13Cl3N2OS |
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Molecular Weight |
471.8 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H13Cl3N2OS/c24-17-6-2-1-5-15(17)13-29-22-18(25)10-14(11-19(22)26)9-16(12-27)23-28-20-7-3-4-8-21(20)30-23/h1-11H,13H2/b16-9+ |
InChI Key |
SQJBUWKIIZZIAJ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl)Cl |
Origin of Product |
United States |
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